molecular formula C24H27N5O6S2 B2397871 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 452362-19-5

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2397871
CAS RN: 452362-19-5
M. Wt: 545.63
InChI Key: ZMBOWTQMSVCZKU-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O6S2 and its molecular weight is 545.63. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Drug Synthesis

  • Carbonic Anhydrase Inhibitors

    Sulfonamide derivatives, including compounds with structural similarities to the chemical , have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations (IC50) against various isoenzymes, indicating potential therapeutic applications in diseases where carbonic anhydrase activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Antimicrobial and Antifungal Compounds

    Research on sulfonamide and benzamide derivatives has shown significant antimicrobial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Molecular Structure Analysis

  • X-ray Diffraction Studies: Sulfonamide-derived compounds and their hydrochloride salts have been synthesized and characterized, including X-ray molecular structure determination. Such studies are crucial for understanding the molecular conformations and potential reactivity of sulfonamide compounds (Remko, Kožíšek, Semanová, & Gregáň, 2010).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O6S2/c1-16-12-13-25-24(26-16)28-36(31,32)21-10-6-20(7-11-21)27-23(30)19-4-8-22(9-5-19)37(33,34)29-14-17(2)35-18(3)15-29/h4-13,17-18H,14-15H2,1-3H3,(H,27,30)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBOWTQMSVCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

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